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molecular formula C10H10O4 B8740881 8-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one

8-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one

Cat. No. B8740881
M. Wt: 194.18 g/mol
InChI Key: DMLOFESDZBWMSW-UHFFFAOYSA-N
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Patent
US09040515B2

Procedure details

Trifluoroacetic acid anhydride (42.0 mL, 300 mmol) was added dropwise to a cooled (−5° C.) solution of 2,3-dihydroxybenzoic acid (8.30 g, 53.9 mmol) in trifluoroacetic acid (83 mL), with stirring. Acetone (14.0 mL, 190 mmol) was then added dropwise over 27 minutes, and the mixture stirred and allowed to warm gradually to room temperature over 16.5 hours. The volatiles were concentrated under vacuum, the residue was dissolved in ethyl acetate (100 mL), and the solution slowly added to a rapidly stirred saturated aqueous sodium bicarbonate solution (200 mL). After gas evolution ceased, the mixture was extracted with ethyl acetate (3×100 mL). The combined organic extracts were dried over magnesium sulfate, filtered, concentrated, and purified by silica gel chromatography (ethyl acetate/heptane) to give 8-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one (123a, 3.55 g, 34% yield) as an off-white solid.
Quantity
42 mL
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step Two
Quantity
83 mL
Type
solvent
Reaction Step Two
Quantity
14 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC(F)(F)C(OC(=O)C(F)(F)F)=O.[OH:14][C:15]1[C:23]([OH:24])=[CH:22][CH:21]=[CH:20][C:16]=1[C:17]([OH:19])=[O:18].[CH3:25][C:26]([CH3:28])=O>FC(F)(F)C(O)=O>[OH:24][C:23]1[C:15]2[O:14][C:26]([CH3:28])([CH3:25])[O:18][C:17](=[O:19])[C:16]=2[CH:20]=[CH:21][CH:22]=1

Inputs

Step One
Name
Quantity
42 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Two
Name
Quantity
8.3 g
Type
reactant
Smiles
OC1=C(C(=O)O)C=CC=C1O
Name
Quantity
83 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
14 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred
CONCENTRATION
Type
CONCENTRATION
Details
The volatiles were concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate (100 mL)
ADDITION
Type
ADDITION
Details
the solution slowly added to a rapidly stirred saturated aqueous sodium bicarbonate solution (200 mL)
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (ethyl acetate/heptane)

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=CC2=C1OC(OC2=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.55 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 33.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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